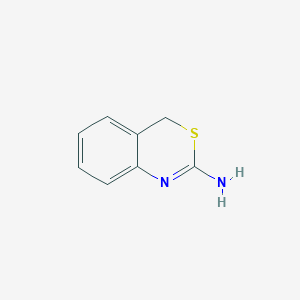

4H-3,1-Benzothiazin-2-amine

Vue d'ensemble

Description

4H-3,1-Benzothiazin-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and receptor antagonism .

Méthodes De Préparation

4H-3,1-Benzothiazin-2-amine can be synthesized through various routes. One common method involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield 2-amino-4H-3,1-benzothiazin-4-ones . Another method involves the use of methyl anthranilate, which is converted to thiourea derivatives and then cyclized under acidic conditions . Industrial production methods typically involve optimizing these synthetic routes for higher yields and purity.

Analyse Des Réactions Chimiques

Cyclization Reactions

Cyclization strategies are critical for constructing the benzothiazine scaffold. A metal-free method using carbon disulfide (CS₂) and (E)-3-(2-aminoaryl)acrylates or acrylonitriles enables efficient synthesis of ring-fused derivatives under mild conditions (Table 1) . For example:

This method achieves 65–88% yields and tolerates diverse substrates, including electron-withdrawing and donating groups .

Table 1: Optimization of Cyclization Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMSO | 25 | 88 |

| K₂CO₃ | DMF | 25 | 78 |

| Et₃N | THF | 25 | 45 |

Substitution Reactions

The C-2 amine group undergoes nucleophilic substitution to introduce alkylthio or arylthio moieties. For instance:

Key findings :

-

Trifluoroacetic anhydride (TFAA) promotes cyclocondensation of 2-thioureidobenzoic acids to 2-alkylthio derivatives (e.g., 5i ) .

-

Alkylthio derivatives (e.g., 5i ) serve as intermediates for synthesizing 2-amino analogs via cleavage and reamination .

Oxidation and Reduction

While fewer examples exist, oxidation and reduction modify the thiazine ring:

-

Oxidation : Hydrogen peroxide converts thiazine sulfurs to sulfoxides or sulfones.

-

Reduction : Sodium borohydride reduces the thiazine ring to dihydro derivatives.

Biological Activity via Chemical Modification

Structural modifications at C-2 significantly impact bioactivity:

-

2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one (2b) : Inhibits human cathepsin L (cysteine protease) with selectivity over other proteases .

-

2-(Morpholin-4-yl)-4H-3,1-benzothiazin-4-one (5i) : Acts as a human leukocyte elastase (HLE) inhibitor (IC₅₀ = 1.2 µM) .

Comparison of enzyme inhibition :

| Compound | Target Enzyme | IC₅₀/Activity |

|---|---|---|

| 2b | Cathepsin L | 0.8 µM |

| 5i | Leukocyte elastase | 1.2 µM |

| 2e | Alkaline hydrolysis | 1.7 M⁻¹s⁻¹ (rate) |

Mechanistic Insights

-

Cyclization : Proceeds via Michael addition of CS₂ to acrylates, followed by intramolecular cyclization .

-

Desulfurization : TFAA-mediated reactions occasionally yield benzoxazinones due to sulfur extrusion .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Scientific Research Applications of 4H-3,1-Benzothiazin-2-amine

This compound and its derivatives have a variety of applications in scientific research, spanning chemistry, medicine, and industry. These applications arise from their unique chemical properties and biological activities.

Applications in Chemistry

This compound serves as a versatile building block in the synthesis of complex molecules and as a reagent in various organic reactions. For example, it can be used to synthesize 2-Aryl-4H-3,1-benzothiazines, which have anticancer activity . It is also used in the preparation of N,N-disubstituted (Z)-4-(halomethylidene)-4H-3,1-benzothiazin-2-amines .

Applications in Medicine

Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

- Inhibitors of Human Leukocyte Elastase (HLE) : 2-Amino and 2-alkylthio substituted 4H-3,1-benzoxazin-4-ones have been characterized as potent inhibitors of human leukocyte elastase (HLE) .

- Inhibitors of Human Cathepsin L : One 2-aminobenzothiazinone inhibited human cathepsin L, a cysteine protease of therapeutic importance .

- Antimicrobial and Anticancer Agents: Research indicates that N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. The compound may interact with specific molecular targets within biological systems, possibly inhibiting certain enzymes or receptors involved in cellular processes such as DNA replication and protein synthesis.

- Potential Therapeutic Applications : Various intrinsic therapeutic applications range from calcium channel blocker and anti-oxidative to anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, and neuro-protective activities.

Applications in Industry

The unique chemical properties of this compound make it useful in the development of new materials and chemical processes.

This compound primarily targets serine proteases, which are enzymes crucial for various biological processes, including digestion, immune response, and blood coagulation. The compound interacts with these proteases through hydrogen bonds and π–π interactions, leading to inhibition of their activity. This inhibition occurs via acylation of the active-site serine residue in the enzyme, followed by a slow deacylation process that stabilizes the acyl-enzyme intermediate.

Data Table of Applications

Case Studies

- Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity: Amoxapine has great clinical potential to be rapidly translated to human subjects for irinotecan induced diarrhea .

- Combined PD-1 blockade and GITR triggering induce a potent antitumor immunity in murine cancer models and synergizes with chemotherapeutic drugs: Combined anti-PD-1/GITR mAb treatment induces a potent antitumor immunity, which can be further promoted by chemotherapeutic drugs . A combined strategy of anti-PD-1/GITR mAb plus cisplatin or paclitaxel should be considered for translation into the clinic .

- A Three Monoclonal Antibody Combination Potently Neutralizes Multiple Botulinum Neurotoxin Serotype E Subtypes: An equimolar combination of three mAbs was able to potently neutralize BoNT/E1, BoNT/E3, and BoNT/E4 in a mouse neutralization assay . The mAbs have potential utility as therapeutics and as diagnostics capable of recognizing multiple BoNT/E subtypes .

Mécanisme D'action

The mechanism of action of 4H-3,1-Benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity or receptor antagonism . For example, it acts as a mechanism-based inhibitor of the enzyme decaprenylphosphoryl-β-D-ribofuranose-2’-epimerase (DprE1), which is involved in the biosynthesis of arabinan in Mycobacterium tuberculosis .

Comparaison Avec Des Composés Similaires

4H-3,1-Benzothiazin-2-amine can be compared with other similar compounds, such as:

4H-3,1-Benzoxazin-2-amine: This compound contains an oxygen atom instead of sulfur and has similar biological activities.

2-Amino-4H-3,1-benzoxazin-4-ones: These compounds are potent acyl-enzyme inhibitors and have been extensively studied in medicinal chemistry.

2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones: These compounds are isomeric forms of benzothiazinones and exhibit different biological activities.

The uniqueness of this compound lies in its sulfur-containing structure, which allows for distinct interactions with biological targets compared to its oxygen or nitrogen analogs .

Activité Biologique

4H-3,1-Benzothiazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes both sulfur and nitrogen atoms. This compound is part of the benzothiazine family and has been studied for its potential as an enzyme inhibitor and receptor antagonist. Its biological activities are primarily linked to its interactions with specific molecular targets in biological systems.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as human leukocyte elastase and cathepsin L, which play significant roles in inflammatory processes and cancer progression respectively. This inhibition can lead to reduced inflammation and potential apoptosis in cancer cells.

- Receptor Interaction : It forms hydrogen bonds and π–π interactions with various biological targets, modulating their activity and potentially leading to therapeutic effects .

Biological Activities

Research has highlighted several key biological activities of this compound:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its derivatives have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

- Antitumor Activity : Studies indicate that this compound derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

- Neuroprotective Effects : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This activity may help enhance cognitive function by increasing acetylcholine levels at synapses .

Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

Case Studies

Several case studies illustrate the compound's potential:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of benzothiazine derivatives, including this compound. The results showed strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzothiazine structure could enhance efficacy against resistant strains.

Case Study 2: Anticancer Properties

Research examining the anticancer effects of this compound derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study reported that certain modifications led to increased apoptosis rates in breast cancer cells through the activation of caspase pathways.

Propriétés

IUPAC Name |

4H-3,1-benzothiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKBJMGTDSEDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300878 | |

| Record name | 4H-3,1-Benzothiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78959-46-3 | |

| Record name | NSC139660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzothiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.